5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Overview
Description
5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a brominated benzaldehyde moiety and a purine derivative, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with the corresponding hydrazone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzaldehyde derivatives .
Scientific Research Applications
5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-hydroxybenzaldehyde thiosemicarbazone
- 5-bromo-2-hydroxybenzaldehyde N-cyclohexylthiosemicarbazone
- 5-bromo-2-hydroxybenzaldehyde N-ethylthiosemicarbazone
Uniqueness
Compared to similar compounds, 5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone stands out due to its unique combination of a brominated benzaldehyde and a purine derivative. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H17BrN6O4 |
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Molecular Weight |
437.25 g/mol |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17BrN6O4/c1-21-13-12(14(26)22(2)16(21)27)23(5-6-24)15(19-13)20-18-8-9-7-10(17)3-4-11(9)25/h3-4,7-8,24-25H,5-6H2,1-2H3,(H,19,20)/b18-8+ |
InChI Key |
XPCCBFGTMGKHKD-QGMBQPNBSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CCO |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCO |
Origin of Product |
United States |
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